PQR620 - 1927857-56-4

PQR620

Catalog Number: EVT-279621
CAS Number: 1927857-56-4
Molecular Formula: C21H25F2N7O2
Molecular Weight: 445.4748
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PQR620 is a novel, potent, and selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, specifically targeting both mTOR complex 1 (mTORC1) and mTORC2. [] This compound exhibits promising anti-tumor activity and demonstrates an ability to penetrate the blood-brain barrier, making it a potential candidate for treating various cancers and neurological disorders. []

Synthesis Analysis

The synthesis of PQR620 involves a robust four-step process, enabling rapid access to quantities suitable for preclinical testing. [] This optimized synthetic route facilitates the production of sufficient amounts for research purposes.

Molecular Structure Analysis

PQR620 is a morpholino-triazinyl derivative. [] Systematic modifications of the hinge region and affinity binding motifs, specifically substituting the morpholine binding to the hinge region and incorporating a 2-aminopyridine substituted with a difluoromethyl group, resulted in the development of PQR620. [] These structural changes contribute to its high potency and selectivity for mTOR kinase.

Mechanism of Action

PQR620 functions as an ATP-competitive inhibitor of mTORC1/2 kinase, effectively blocking its activity. [] By inhibiting mTORC1/2, PQR620 disrupts downstream signaling pathways involved in cell proliferation, growth, and survival. [, ] For instance, PQR620 inhibits the phosphorylation of protein kinase B (Akt) and ribosomal protein S6, key downstream targets of mTOR, ultimately leading to cell cycle arrest, apoptosis induction, and suppression of tumor growth. [, , ]

Interestingly, studies suggest that PQR620 may also exert its anti-tumor effects through mTOR-independent mechanisms. Research indicates that PQR620 induces sphingosine kinase 1 (SphK1) inhibition, leading to ceramide production and oxidative stress in non-small cell lung cancer (NSCLC) cells. [] This finding suggests that PQR620 could potentially target multiple pathways involved in tumorigenesis.

Physical and Chemical Properties Analysis

Cancer Research:

  • Anti-tumor activity: PQR620 demonstrates potent anti-tumor activity in both in vitro and in vivo models of various cancers, including lymphoma [, , ], non-small cell lung cancer [], and ovarian cancer []. It effectively inhibits tumor growth, induces apoptosis, and disrupts mTOR signaling pathways in these models.
  • Synergistic effects with other drugs: Combining PQR620 with other anti-cancer agents, such as the BCL2 inhibitor venetoclax, has shown synergistic effects in lymphoma models. [, ] These combinations enhance anti-tumor activity and overcome resistance mechanisms, highlighting the potential of PQR620 in combination therapies.

Neurological Disorder Research:

  • Epilepsy: PQR620 shows promise in preclinical models of epilepsy, particularly in Tuberous Sclerosis Complex (TSC), a genetic disorder often associated with epilepsy. [, , ] The compound's ability to cross the blood-brain barrier and effectively inhibit mTOR signaling in the brain makes it a potential therapeutic candidate for treating epilepsy and other mTOR-related neurological disorders.
  • Huntington's disease: Preliminary research suggests that PQR620 can reduce huntingtin protein levels in cellular models of Huntington's disease (HD). [] This finding warrants further investigation into the potential therapeutic benefits of PQR620 in managing HD.
Applications
  • Trophoblast survival under hypoxia: Research indicates that PQR620, in conjunction with amnion-derived mesenchymal stem cell exosomes, promotes autophagy and survival in trophoblasts under hypoxic conditions. [] This finding suggests potential applications in understanding and addressing pregnancy complications associated with placental dysfunction.

Venetoclax

Compound Description: Venetoclax is a potent, orally bioavailable BCL2 inhibitor. [] It is used in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia, acute myeloid leukemia, and lymphoma. [] Venetoclax induces apoptosis by selectively binding to and inhibiting the anti-apoptotic protein BCL2, thereby promoting programmed cell death. []

Relevance: Venetoclax shows synergistic anti-tumor activity when combined with PQR620 in lymphoma models. [, ] This synergy was observed both in vitro and in vivo, leading to significant tumor regression and even eradication in some xenograft models. [] The combination of PQR620, an mTORC1/2 inhibitor, and venetoclax targets two distinct pathways involved in cell survival and proliferation, providing a potentially more effective therapeutic approach for lymphomas compared to single-agent therapies. []

PQR309

Compound Description: PQR309 is a dual PI3K/mTOR inhibitor. [] It exhibits anti-lymphoma activity in vitro and is currently in phase 2 clinical trials for the treatment of various lymphoma subtypes. [] By inhibiting both PI3K and mTOR, PQR309 effectively disrupts the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism, which is frequently dysregulated in cancer. []

Relevance: Similar to PQR620, PQR309 demonstrates synergistic anti-tumor effects when combined with venetoclax in lymphoma models. [] This suggests that both dual PI3K/mTOR inhibition (PQR309) and selective mTORC1/2 inhibition (PQR620) can effectively synergize with BCL2 inhibition to enhance anti-tumor activity. This highlights the potential of combined therapies targeting both the PI3K/AKT/mTOR pathway and BCL2 for lymphoma treatment. []

AZ8055

Compound Description: AZ8055 is an ATP-competitive mTOR inhibitor that targets both mTORC1 and mTORC2 complexes. [] It is known to have anti-tumor activity in various cancer types by inhibiting the mTOR signaling pathway. []

Relevance: Like PQR620, AZ8055 inhibits the mTOR pathway, specifically demonstrating efficacy against medulloblastoma cells. [] While the study primarily focuses on the role of the OTX2 gene in medulloblastoma and its regulation of the mTOR pathway, the use of AZ8055 highlights the therapeutic potential of mTOR inhibitors in this cancer type. This finding further supports the rationale for developing and evaluating mTOR inhibitors like PQR620 as potential treatments for medulloblastoma. []

Rapamycin

Compound Description: Rapamycin is an allosteric inhibitor of mTOR that primarily targets the mTORC1 complex. [] It has immunosuppressive and anti-tumor properties and is used clinically to prevent organ transplant rejection and treat certain cancers. []

Relevance: Rapamycin serves as a reference point for the development of novel mTOR inhibitors like PQR620. [] While rapamycin inhibits mTORC1 allosterically, PQR620 is an ATP-competitive inhibitor targeting both mTORC1 and mTORC2. [] This distinction in their mechanisms of action may contribute to differences in their efficacy and safety profiles. The development of PQR620 represents an effort to design more potent and selective mTOR inhibitors with potentially improved therapeutic benefits over existing agents like rapamycin. []

PQR530

Compound Description: PQR530 is a dual PI3K/mTOR inhibitor. [, ] It is known for its ability to effectively cross the blood-brain barrier and shows potential for treating neurological disorders. [, ]

Relevance: PQR530, similar to PQR620, exhibits promising characteristics for targeting central nervous system (CNS) disorders due to its ability to effectively penetrate the blood-brain barrier. [, ] This shared property highlights the potential of both compounds for treating CNS diseases where access to the brain is crucial for therapeutic efficacy. [, ]

Properties

CAS Number

1927857-56-4

Product Name

PQR620

IUPAC Name

5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine

Molecular Formula

C21H25F2N7O2

Molecular Weight

445.4748

InChI

InChI=1S/C21H25F2N7O2/c22-18(23)15-5-17(24)25-6-16(15)19-26-20(29-11-1-2-12(29)8-31-7-11)28-21(27-19)30-13-3-4-14(30)10-32-9-13/h5-6,11-14,18H,1-4,7-10H2,(H2,24,25)/t11-,12+,13-,14+

InChI Key

UGDKPWVVBKHRDK-UHFFFAOYSA-N

SMILES

C1CC2COCC1N2C3=NC(=NC(=N3)C4=CN=C(C=C4C(F)F)N)N5C6CCC5COC6

Solubility

Soluble in DMSO

Synonyms

PQR-620; PQR 620; PQR620;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.